2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both oxygen and nitrogen atoms within a fused benzene and oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is to react 6-chloro-1,3-benzoxazol-2-yl with an appropriate isoindole derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up, involving reactors capable of handling large volumes of reactants. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, benzoxazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar biological activities.
Medicine
Potential medicinal applications include the development of new drugs targeting various diseases. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the production of dyes, pigments, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism by which 2-[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione exerts its effects depends on its molecular targets and pathways involved. The compound may interact with enzymes, receptors, or other proteins within biological systems, leading to specific biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: : A simpler benzoxazole derivative without the isoindole moiety.
Isoindole-1,3-dione derivatives: : Compounds with similar isoindole structures but different substituents.
Uniqueness
The uniqueness of 2-[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione lies in its specific combination of benzoxazole and isoindole groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-10-5-6-13-14(9-10)23-15(19-13)7-8-20-16(21)11-3-1-2-4-12(11)17(20)22/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXRNPUVWHFAHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166866 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-chloro-2-benzoxazolyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301166866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-84-3 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-chloro-2-benzoxazolyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-chloro-2-benzoxazolyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301166866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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